molecular formula C7H6IN3 B8715692 5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8715692
M. Wt: 259.05 g/mol
InChI Key: MARCBXQUQQHSDN-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of 5-iodo-2-methyl[1,2,4]triazolo[1,5-a]pyridine (13.5 g, 52.1 mmol) in methanol (521 mL) were added palladium acetate (1.17 g, 5.21 mmol), potassium carbonate (21.6 g, 156 mmol) and 1,1′-bis(diphenylphosphino)ferrocene (2.15 g, 5.21 mmol), and the mixture was stirred under carbon monoxide atmosphere at 2 atm at room temperature for 1 hr. The mixture was warmed to 50° C. and stirred for 12 hr. The reaction mixture was filtered through celite. The solvent was evaporated under reduced pressure. The residue was dissolved in water (300 mL), washed with chloroform, and 2 M hydrochloric acid was added to adjust the solution to pH 2. The aqueous layer was evaporated under reduced pressure, the residue was dissolved in methanol, and insoluble material was filtered off. The solvent was evaporated under reduced pressure to give 2-methyl[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid as a crudely purified product.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
521 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[N:7]2[N:8]=[C:9]([CH3:11])[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[C:12](=O)([O-:14])[O-:13].[K+].[K+]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:11][C:9]1[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([C:12]([OH:14])=[O:13])[N:7]2[N:8]=1 |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
IC1=CC=CC=2N1N=C(N2)C
Name
Quantity
21.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
521 mL
Type
solvent
Smiles
CO
Name
Quantity
1.17 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
2.15 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under carbon monoxide atmosphere at 2 atm at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 12 hr
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (300 mL)
WASH
Type
WASH
Details
washed with chloroform, and 2 M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NN2C(C=CC=C2C(=O)O)=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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